molecular formula C15H14O2 B6395900 3-(3-Methylphenyl)-2-methylbenzoic acid CAS No. 1261942-87-3

3-(3-Methylphenyl)-2-methylbenzoic acid

Cat. No.: B6395900
CAS No.: 1261942-87-3
M. Wt: 226.27 g/mol
InChI Key: HGAPKTIRRKBEGU-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a 2-methylbenzoic acid backbone with a 3-methylphenyl group attached at the third position of the aromatic ring. This compound is structurally characterized by two methyl groups: one on the benzoic acid ring (position 2) and another on the phenyl substituent (position 3). Such substitutions influence its physicochemical properties, reactivity, and applications in fields like coordination chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-methyl-3-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-6-12(9-10)13-7-4-8-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPKTIRRKBEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688600
Record name 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-87-3
Record name 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylbenzoyl chloride with 2-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Methylphenyl)-2-methylbenzoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Methylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • However, in water-cyclohexane systems, 2-methylbenzoic acid shows slight differences in ΔG and ΔH compared to the 4-isomer, suggesting solvent-dependent behavior .
  • Crystallographic Features: Methyl substitutions influence molecular packing. For example, in [Zn(2,2’-bipy)(3-methylbenzoate)₂], the carboxylate group adopts a monodentate coordination mode, highlighting the role of methyl groups in metal-ligand interactions .

Physicochemical Properties

Thermodynamic Parameters :
Table 2 compares thermodynamic data for methyl-substituted benzoic acids in partitioning systems:

Compound ΔGw→c (kJ/mol) ΔHw→c (kJ/mol) ΔSw→c (J/mol·K) Reference
2-Methylbenzoic acid -1.2 +8.5 -32.0
4-Methylbenzoic acid -1.1 +9.8 -36.2

The lower ΔHw→c for 2-methylbenzoic acid indicates reduced enthalpy-driven partitioning into cyclohexane, likely due to steric effects disrupting water structuring .

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